molecular formula C11H16OS B8339827 n-Butyl 2-Methoxyphenyl Sulfide

n-Butyl 2-Methoxyphenyl Sulfide

Cat. No.: B8339827
M. Wt: 196.31 g/mol
InChI Key: MGCIYSHYINSVAC-UHFFFAOYSA-N
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Description

n-Butyl 2-Methoxyphenyl Sulfide is an organic compound that belongs to the class of anisoles, which are characterized by the presence of a methoxy group attached to a benzene ring. This compound is specifically distinguished by the presence of a butylthio group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Butyl 2-Methoxyphenyl Sulfide can be synthesized through several methods. One common method involves the reaction of anisole with butylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the butylthio group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as distillation and purification to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

n-Butyl 2-Methoxyphenyl Sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the butylthio group to a butyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or butylthio groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nitrating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Butyl-substituted anisole.

    Substitution: Various substituted anisoles depending on the reagents used.

Scientific Research Applications

n-Butyl 2-Methoxyphenyl Sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of fragrances, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which n-Butyl 2-Methoxyphenyl Sulfide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzymatic transformations and binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    Anisole: The parent compound with a methoxy group attached to the benzene ring.

    2-(Methylthio)anisole: Similar structure but with a methylthio group instead of a butylthio group.

    2-(Ethylthio)anisole: Similar structure but with an ethylthio group.

Uniqueness

n-Butyl 2-Methoxyphenyl Sulfide is unique due to the presence of the butylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.

Properties

Molecular Formula

C11H16OS

Molecular Weight

196.31 g/mol

IUPAC Name

1-butylsulfanyl-2-methoxybenzene

InChI

InChI=1S/C11H16OS/c1-3-4-9-13-11-8-6-5-7-10(11)12-2/h5-8H,3-4,9H2,1-2H3

InChI Key

MGCIYSHYINSVAC-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=CC=C1OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used to convert 2-iodoanisole and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a light yellow oil (329 mg, 84% yield). 1H NMR (300 MHz, CDCl3) δ 7.18–6.75 (m, 4H; Hb, Hc, Hd, He); 3.82 (s, 3H; Hj), 2.84–2.79 (t, J=7.3, 2H; Hf), 1.60–1.52 (m, 2H; Hg), 1.43–1.36 (m, 2H; Hh) 0.87–0.82 (t, J=7.3, 3H; Hi). 13C NMR (75 MHz, CDCl3) δ 156.98 (C6), 128.56 (C2), 126.54 (C4), 125.22 (C1), 120.98 (C3), 110.28 (C5), 55.73 (C11), 31.49 (C7), 30.94 (C8), 22.06 (C9), 13.66 (C10). Anal. Calcd. for C11H160S: C, 67.30; H, 8.22; S, 16.33; Found C, 67.43; H, 8.28; S, 16.10.
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